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Compound of Interest

Compound Name: 6-Hydroxytropinone

Cat. No.: B6363282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

6-Hydroxytropinone, a tropane alkaloid of interest in pharmaceutical research. This document

details available mass spectrometry data, outlines typical Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopic characteristics, and provides standardized experimental

protocols for these analytical techniques.

Introduction to 6-Hydroxytropinone
6-Hydroxytropinone, with the molecular formula C₈H₁₃NO₂, is a derivative of tropinone, a key

intermediate in the biosynthesis of several pharmacologically important tropane alkaloids. Its

structure, featuring a hydroxyl group on the bicyclic tropane core, makes it a subject of interest

for the development of novel therapeutic agents. Spectroscopic analysis is crucial for the

unequivocal identification and characterization of this and related compounds.

Spectroscopic Data Presentation
While a complete, experimentally verified dataset for 6-Hydroxytropinone is not readily

available in public repositories, this section summarizes the known quantitative data and

provides expected ranges for NMR and IR spectroscopy based on the functional groups

present in the molecule.

Mass Spectrometry (MS)
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Mass spectrometry data provides information on the molecular weight and elemental

composition of a compound. For 6-Hydroxytropinone, the following data has been reported:

Parameter Value Reference

Molecular Formula C₈H₁₃NO₂ [1][2]

Molecular Weight 155.19 g/mol [1][2]

Exact Mass 155.094628657 Da [1]

[M+H]⁺ 156.1022 Da Calculated

[M+Na]⁺ 178.0841 Da Calculated

[M+H-H₂O]⁺ 138.1075 Da Calculated

Fragmentation Pattern: A detailed experimental fragmentation pattern for 6-Hydroxytropinone
is not widely published. However, based on the structure of tropane alkaloids, fragmentation

would likely involve the loss of water from the hydroxyl group, cleavage of the bicyclic ring

system, and loss of the N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined ¹H and ¹³C NMR data for 6-Hydroxytropinone are not

available in the searched resources. The following tables present predicted chemical shifts

based on the analysis of structurally similar tropane alkaloids and general principles of NMR

spectroscopy. The numbering of the carbon and hydrogen atoms in the 6-Hydroxytropinone
structure is provided for reference.

¹H NMR (Proton NMR) - Predicted Chemical Shifts
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity Notes

H1/H5 3.2 - 3.5 Multiplet

Bridgehead protons,

deshielded by the

nitrogen atom.

H2/H4 (axial) 2.0 - 2.3 Multiplet

H2/H4 (equatorial) 2.5 - 2.8 Multiplet

Deshielded due to

proximity to the

carbonyl group.

H6 4.0 - 4.3 Multiplet

Deshielded by the

adjacent hydroxyl

group.

H7 (axial) 1.8 - 2.1 Multiplet

H7 (equatorial) 2.2 - 2.5 Multiplet

N-CH₃ 2.3 - 2.6 Singlet
Methyl group attached

to the nitrogen atom.

OH Variable Broad Singlet

Chemical shift is

dependent on solvent

and concentration.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts
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Carbon
Predicted Chemical Shift

(ppm)
Notes

C1/C5 60 - 65
Bridgehead carbons adjacent

to the nitrogen atom.

C2/C4 45 - 50

C3 210 - 220
Carbonyl carbon, highly

deshielded.

C6 65 - 70
Carbon bearing the hydroxyl

group.

C7 35 - 40

N-CH₃ 35 - 40
Methyl carbon attached to the

nitrogen atom.

Infrared (IR) Spectroscopy
A specific IR spectrum for 6-Hydroxytropinone is not publicly available. The following table

lists the expected characteristic absorption bands based on the functional groups present in the

molecule.

Functional Group Vibrational Mode
Expected Absorption

Range (cm⁻¹)
Intensity

O-H (Alcohol) Stretching 3200 - 3600 Strong, Broad

C-H (sp³) Stretching 2850 - 3000 Medium to Strong

C=O (Ketone) Stretching 1700 - 1725 Strong

C-N (Amine) Stretching 1000 - 1250 Medium

C-O (Alcohol) Stretching 1050 - 1260 Medium to Strong

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 6-Hydroxytropinone and dissolve it in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of a reference standard, such as tetramethylsilane

(TMS), for chemical shift calibration.

Instrumentation and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a

sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the

expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2

seconds.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters

include a wider spectral width (e.g., 0-220 ppm) and a longer acquisition time or a higher

number of scans due to the lower natural abundance of ¹³C.

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and

carbon signals.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of solid 6-Hydroxytropinone directly onto the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrumentation and Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty, clean ATR crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 6-Hydroxytropinone (typically in the low µg/mL to ng/mL

range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of

formic acid to promote protonation.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

Use a mass spectrometer equipped with an ESI source, often coupled to a liquid

chromatography system (LC-MS).

Introduce the sample solution into the ESI source via direct infusion or through the LC

column.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺ and other adducts.

To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-

induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell of

the mass spectrometer.

Visualization of Analytical Workflow
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The following diagrams illustrate the general workflow for the spectroscopic analysis of 6-
Hydroxytropinone and the logical relationship between the different spectroscopic techniques.

Sample Preparation

Spectroscopic Analysis Data Acquisition & Interpretation

6-Hydroxytropinone Sample

Dissolve in
Deuterated Solvent

Place on
ATR Crystal

Dilute in
Volatile Solvent

NMR Spectrometer

FTIR Spectrometer

Mass Spectrometer

1H, 13C, 2D NMR Spectra
(Chemical Shifts, Coupling Constants)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z, Fragmentation)

Structure Elucidation
& Verification

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 6-Hydroxytropinone.
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Caption: Logical relationship of spectroscopic data for structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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